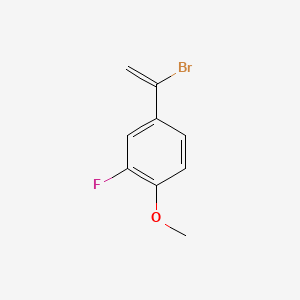

4-(1-Bromovinyl)-2-fluoroanisole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

4-(1-bromoethenyl)-2-fluoro-1-methoxybenzene |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5H,1H2,2H3 |

InChI Key |

CGONCEBNZRJDTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Bromovinyl 2 Fluoroanisole

Regioselective and Stereoselective Synthesis of the Bromovinyl Moiety

Once a suitable functional group is in place on the 2-fluoroanisole (B128887) ring, such as a ketone or an alkyne, the focus shifts to the construction of the 1-bromovinyl group.

Olefination reactions provide a direct route to the carbon-carbon double bond of the vinyl group, starting from a carbonyl compound. The precursor required for this approach is 4-acetyl-2-fluoroanisole, which can be prepared via Friedel-Crafts acylation of 2-fluoroanisole.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com For the synthesis of a 1-bromovinyl group, a brominated ylide, such as (bromomethylene)triphenylphosphorane (Ph₃P=CHBr), is required. This ylide can be generated from (bromomethyl)triphenylphosphonium bromide by treatment with a strong base. The reaction with 4-acetyl-2-fluoroanisole would then yield the target compound. A significant byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes complicate product purification. wikipedia.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes and ketones. wikipedia.org For this specific synthesis, a reagent like diethyl (bromomethyl)phosphonate would be deprotonated with a base (e.g., sodium hydride) to form the reactive carbanion, which then reacts with 4-acetyl-2-fluoroanisole. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed by aqueous extraction, simplifying purification. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, although for terminal alkenes like the target molecule, this is not a factor. wikipedia.orgnrochemistry.comyoutube.com

Table 1: Comparison of Wittig and HWE Reactions for 1-Bromovinyl Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHBr) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH(Br)⁻) |

| Precursor | (Bromomethyl)triphenylphosphonium salt | Diethyl (bromomethyl)phosphonate |

| Reactivity | Less reactive with hindered ketones | More reactive, reacts with a wider range of ketones nrochemistry.com |

| Byproduct | Triphenylphosphine oxide (often insoluble in common solvents) | Dialkyl phosphate salt (water-soluble) wikipedia.org |

| Purification | Can be challenging | Generally straightforward via extraction wikipedia.org |

| Stereoselectivity | Dependent on ylide stability (non-stabilized ylides give Z-alkenes) organic-chemistry.org | Generally favors (E)-alkenes wikipedia.org |

An alternative strategy involves the manipulation of an existing unsaturated group on the aromatic ring. This can be achieved by starting with a precursor like 4-vinyl-2-fluoroanisole or 4-ethynyl-2-fluoroanisole.

Starting from 4-vinyl-2-fluoroanisole, the synthesis proceeds via a two-step sequence: halogenation followed by dehydrohalogenation. The addition of bromine (Br₂) across the vinyl double bond results in the formation of a vicinal dibromide, 4-(1,2-dibromoethyl)-2-fluoroanisole. This reaction is stereoselective, proceeding via a bromonium ion intermediate to give the anti-addition product. masterorganicchemistry.comyoutube.comyoutube.com Subsequent treatment with a base can induce an E2 elimination of one equivalent of hydrogen bromide (HBr). The regioselectivity of this elimination is crucial for forming the desired 1-bromovinyl product over the 2-bromovinyl isomer.

The formation of the key vicinal dibromide intermediate can be readily achieved by treating the corresponding alkene (4-vinyl-2-fluoroanisole) with bromine in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. masterorganicchemistry.com

The subsequent elimination of HBr to form the vinyl bromide is a critical step. masterorganicchemistry.comstackexchange.com The choice of base and reaction conditions determines the success and regioselectivity of the reaction. After the first elimination from the vicinal dibromide, a vinylic bromide is formed. stackexchange.com A strong, non-nucleophilic base is typically required to effect the elimination. If two eliminations were to occur from the vicinal dibromide, an alkyne would be formed. masterorganicchemistry.com Therefore, careful control of stoichiometry (one equivalent of base) is necessary to isolate the vinyl bromide intermediate.

Table 2: General Conditions for Vicinal Dibromide Elimination

| Step | Reagents & Conditions | Product Type | Notes |

| Alkene Bromination | Br₂, CH₂Cl₂ | Vicinal Dibromide | Stereoselective anti-addition. masterorganicchemistry.com |

| Dehydrobromination | 1 eq. of strong base (e.g., KOtBu) | Vinyl Bromide | Requires careful control to prevent double elimination. |

| Double Elimination | ≥2 eq. of strong base (e.g., NaNH₂) | Alkyne | Proceeds through a vinyl bromide intermediate. masterorganicchemistry.com |

Functionalization of Fluoroanisole Scaffolds

The synthesis of the necessary precursors, such as 4-acetyl- or 4-bromo-2-fluoroanisole (B1265810), begins with the functionalization of the 2-fluoroanisole starting material. The directing effects of the existing methoxy (B1213986) and fluoro substituents are paramount in determining the regiochemical outcome.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. byjus.commasterorganicchemistry.com In 2-fluoroanisole, both the methoxy (-OCH₃) group and the fluorine (-F) atom are ortho, para-directing activators. However, the methoxy group is a much stronger activating group than fluorine. Therefore, electrophiles will be directed predominantly to the positions ortho and para to the methoxy group. The position para to the strong -OCH₃ director (C4) is sterically unhindered, making it the primary site of substitution. researchgate.net

Bromination: The direct bromination of 2-fluoroanisole with bromine (Br₂) in the presence of a suitable solvent like chloroform (B151607) or acetic acid can yield 4-bromo-2-fluoroanisole. prepchem.com This provides a key intermediate that can be further functionalized.

Friedel-Crafts Acylation: To install the acetyl group required for olefination strategies, a Friedel-Crafts acylation can be performed. Reacting 2-fluoroanisole with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) will yield 4-acetyl-2-fluoroanisole as the major product. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing group like a methoxy or amide, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position to form a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles.

For 2-fluoroanisole, both the methoxy and fluoro groups can act as DMGs. organic-chemistry.orgscispace.com

The methoxy group is a strong DMG, directing metalation to the C6 position.

The fluorine atom is a weaker DMG, directing metalation to the C3 position. organic-chemistry.orgresearchgate.net

Due to the superior directing ability of the methoxy group, lithiation of 2-fluoroanisole will preferentially occur at the C6 position. While this is a highly effective strategy for synthesizing 6-substituted-2-fluoroanisole derivatives, it is not a direct route to the 4-substituted isomers required for the synthesis of 4-(1-Bromovinyl)-2-fluoroanisole. Therefore, for the specific target molecule of this article, electrophilic aromatic substitution is the more appropriate strategy for the initial functionalization step.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing precursors to this compound, SNAr reactions on fluorinated arenes are of significant interest. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it a good leaving group in many instances. masterorganicchemistry.comnih.gov

The reactivity of fluoroarenes in SNAr reactions is influenced by the electronic nature of the aromatic ring. nih.gov Electron-poor fluoroarenes readily undergo substitution, while electron-neutral or electron-rich systems are less reactive and may require specialized conditions, such as photoredox catalysis, to proceed efficiently. nih.gov The position of the fluorine atom and other substituents on the ring also dictates the regioselectivity of the substitution. nih.gov For instance, in polyfluorinated systems, nucleophilic attack often occurs at the para-position relative to an activating group due to steric and electronic factors. nih.gov

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group, in this case, the fluoride (B91410) ion, restores the aromaticity of the ring. libretexts.org The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups ortho and para to the site of substitution. masterorganicchemistry.comlibretexts.org

While direct SNAr on a fluorinated precursor to install the bromovinyl group is not a commonly cited primary route, the principles of SNAr are foundational to the synthesis of key building blocks. For example, the synthesis of 4-bromo-2-fluoroanisole, a direct precursor, can be achieved through the bromination of 2-fluoroanisole. prepchem.com This intermediate can then be further functionalized.

Convergent Synthesis of this compound

A primary strategy in the convergent synthesis of this compound involves the use of a pre-functionalized anisole (B1667542) ring. A key starting material for this approach is 4-bromo-2-fluoroanisole. This compound can be synthesized by the direct bromination of 2-fluoroanisole. prepchem.com

Another relevant pre-functionalized building block is 2-bromo-4-fluoroanisole, which can be prepared from 2-bromo-4-fluorophenol (B1268413) by reaction with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. chemicalbook.com

These pre-functionalized anisole derivatives serve as platforms for the introduction of the 1-bromovinyl group.

The introduction of the bromovinyl moiety is a critical step. While specific examples for the direct coupling of a bromovinyl fragment to 4-bromo-2-fluoroanisole to form the target compound are not detailed in the provided search results, general methodologies for fragment coupling are well-established. These often involve organometallic cross-coupling reactions.

For instance, vinyl groups can be installed via reactions like the Stille, Suzuki, or Heck couplings. To create the 1-bromovinyl group, a subsequent bromination of the vinyl group would be necessary. Alternatively, a pre-formed bromovinyl organometallic reagent could potentially be coupled with the functionalized anisole. The development of methods for generating and using tertiary radicals from tertiary alcohols offers a pathway for fragment coupling and the construction of complex carbon skeletons. nih.gov Furthermore, the use of organozinc reagents provides a practical tool for installing functionalized fragments onto aromatic rings through cross-coupling reactions. nih.gov

For the synthesis of the precursor 4-bromo-2-fluoroanisole, a reported procedure involves the bromination of 2-fluoroanisole in chloroform, followed by heating under reflux. The work-up procedure includes washing with an aqueous base and water, followed by drying and distillation to achieve a high yield. prepchem.com

| Reactant | Reagent/Solvent | Conditions | Product | Yield | Reference |

| 2-Fluoroanisole | Bromine, Chloroform | Room temperature addition, then reflux for 9 hours | 4-Bromo-2-fluoroanisole | 91% | prepchem.com |

| 2-Bromo-4-fluorophenol | Iodomethane, Potassium Carbonate, Acetone | Reflux for 6 hours | 2-Bromo-4-fluoroanisole | 94% | chemicalbook.com |

In multi-step syntheses, it is crucial to consider the compatibility of functional groups with the reaction conditions of subsequent steps. youtube.com For example, protecting groups may be necessary to prevent unwanted side reactions. youtube.com Retrosynthetic analysis is a powerful tool for planning a multi-step synthesis, allowing for the logical disconnection of the target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com The order of reactions is also critical; for instance, the introduction of a substituent can influence the regioselectivity of subsequent reactions on an aromatic ring. youtube.com

Chemical Reactivity and Transformation Mechanisms of 4 1 Bromovinyl 2 Fluoroanisole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C bonds. For a substrate like 4-(1-Bromovinyl)-2-fluoroanisole, the vinyl bromide group is the primary site of reactivity in these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling, which utilizes organoboron reagents such as boronic acids and their esters, is one of the most widely used cross-coupling methods due to the low toxicity and high stability of the boron reagents. The reaction of this compound with various organoboron compounds would lead to the formation of substituted stilbene (B7821643) derivatives, which are important structural motifs in medicinal chemistry and materials science.

The choice of ligand and palladium precursor is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and the suppression of side reactions. For the coupling of vinyl bromides, phosphine (B1218219) ligands are commonly employed. The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the catalytic cycle.

Electron-rich and bulky phosphine ligands are often effective in promoting the oxidative addition step and facilitating the reductive elimination. For a substrate like this compound, a systematic investigation into the effect of different ligands would be necessary to optimize the reaction conditions. Below is a hypothetical data table illustrating the potential effects of various ligands on the coupling of this compound with phenylboronic acid.

Table 1: Hypothetical Ligand Screening for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 8 | 85 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 6 | 92 |

| 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 90 | 10 | 78 |

| 5 | Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 4 | 95 |

This data is illustrative and intended to show a representative experimental design. Actual results would need to be determined experimentally.

The data in such a study would likely reveal that bulky and electron-rich biaryl phosphine ligands like SPhos and XPhos provide superior results, leading to higher yields in shorter reaction times. This is attributed to their ability to stabilize the palladium(0) species and promote the key steps of the catalytic cycle.

A critical aspect of the Suzuki-Miyaura coupling of vinyl halides is the stereochemical outcome of the reaction. Generally, the coupling proceeds with retention of the double bond geometry. This is because the oxidative addition and reductive elimination steps typically occur with retention of configuration. Therefore, the (E)- or (Z)-isomer of this compound would be expected to yield the corresponding (E)- or (Z)-stilbene derivative.

However, isomerization of the double bond can sometimes be observed, particularly with certain catalyst systems or under prolonged reaction times. This isomerization can occur at the stage of the organopalladium intermediate. The choice of ligand can play a crucial role in preventing such isomerization. For instance, ligands that promote rapid reductive elimination can minimize the lifetime of the intermediate and thus suppress isomerization pathways.

A study on the stereochemical outcome would involve the synthesis of stereochemically pure (E)- or (Z)-4-(1-Bromovinyl)-2-fluoroanisole and its subsequent coupling under various conditions, with analysis of the isomeric ratio of the product.

Stille Coupling with Organostannane Reagents

The Stille coupling utilizes organostannane reagents as the nucleophilic partner. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes would offer another versatile route to substituted alkenes.

The Stille reaction is known for its broad substrate scope. A variety of organostannanes, including vinyl-, aryl-, alkynyl-, and allyl-stannanes, can be coupled with this compound. This would allow for the synthesis of a diverse array of products. For example, coupling with a vinylstannane would yield a conjugated diene, while coupling with an arylstannane would produce a stilbene derivative, similar to the Suzuki-Miyaura reaction.

A significant limitation of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the stoichiometric tin byproducts from the reaction mixture. This has led to the development of methods that use catalytic amounts of tin or alternative coupling partners.

The following hypothetical table illustrates the potential substrate scope for the Stille coupling of this compound.

Table 2: Hypothetical Substrate Scope for the Stille Coupling of this compound

| Entry | Organostannane | Palladium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 110 | 12 | 88 |

| 2 | Phenyltributyltin | PdCl₂(PPh₃)₂ | DMF | 100 | 8 | 90 |

| 3 | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃/P(fur)₃ | Dioxane | 90 | 10 | 85 |

| 4 | (Thien-2-yl)tributyltin | AsPh₃/Pd₂(dba)₃ | NMP | 80 | 6 | 92 |

| 5 | Allyltributyltin | Pd(PPh₃)₄ | THF | 65 | 16 | 75 |

This data is illustrative and intended to show a representative experimental design. Actual results would need to be determined experimentally.

The transmetalation step in the Stille coupling is a key part of the catalytic cycle and its mechanism has been the subject of considerable investigation. The generally accepted mechanism involves a cyclic transition state, although open pathways can also be operative depending on the substrates and reaction conditions.

For the reaction of this compound, mechanistic probes could be employed to gain insight into the transmetalation pathway. For example, the use of stereochemically defined vinylstannanes and analysis of the stereochemistry of the resulting diene could provide evidence for a retentive or invertive transmetalation step. Furthermore, kinetic studies, including the determination of reaction orders with respect to the reactants and catalyst, can help to elucidate the rate-determining step and the nature of the species involved in the transmetalation. The electronic effect of the fluoro and methoxy (B1213986) substituents on the aromatic ring of this compound could also influence the rate of transmetalation by modulating the electron density at the palladium center in the organopalladium intermediate.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.org For a substrate like this compound, the vinyl bromide group is the reactive site for this transformation, allowing for the introduction of a wide range of organic substituents.

Activation and Reactivity of Organozinc Species

Organozinc reagents are notable for their high functional group tolerance compared to other organometallic reagents. units.it Their generation is a critical first step for the Negishi coupling. The most direct method involves the oxidative insertion of metallic zinc into an organic halide. nih.gov However, commercial zinc dust is often not reactive enough and requires activation. nih.gov

Methods for zinc activation include:

Chemical Activation: Treatment with iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride can be used to etch the passivating oxide layer from the zinc surface. wikipedia.orgnih.gov For instance, catalytic amounts of iodine can activate zinc for the preparation of alkylzinc reagents. wikipedia.org

Mechanochemical Activation: Ball milling provides a solvent-free method to activate zinc and generate organozinc species concurrently, exhibiting a broad substrate scope. nih.govcardiff.ac.uknih.gov

Rieke Zinc: A highly reactive form of zinc can be prepared by reducing a zinc salt, like ZnCl₂, with a reducing agent such as lithium or potassium. researchgate.net

Once formed, the organozinc reagent (R-ZnX) participates in the Negishi catalytic cycle. The key step involving the organozinc species is transmetalation, where the organic group (R) is transferred from zinc to the palladium(II) center, displacing the halide. wikipedia.orgyoutube.com This step is typically the rate-limiting step in the cycle. wikipedia.org The reactivity of the organozinc reagent is crucial for the efficiency of this transfer. Both diorganozinc (R₂Zn) and organozinc halide (RZnX) compounds can be used, though they can exhibit different reaction kinetics. wikipedia.org

Chemo- and Regioselectivity in Negishi Transformations

Chemoselectivity in Negishi coupling refers to the preferential reaction of one functional group over another. The high tolerance of organozinc reagents allows for the presence of esters, nitriles, and ketones elsewhere in the molecule. For this compound, the primary selective reaction occurs at the highly reactive C(sp²)-Br bond of the vinyl group, leaving the C(sp²)-F and C(sp²)-H bonds on the aromatic ring intact.

Regioselectivity concerns the site of the new bond formation. A significant challenge in the coupling of secondary alkylzinc reagents is the potential for isomerization via β-hydride elimination. nih.gov After transmetalation, the palladium complex can undergo β-hydride elimination to form a palladium-hydride species and an alkene, which can then re-insert to form a more stable primary alkyl-palladium intermediate. nih.gov This leads to the formation of a linear or rearranged product instead of the desired branched product.

The choice of palladium catalyst and, crucially, the supporting ligands, plays a vital role in controlling this process. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination from the initial palladium complex, outcompeting the β-hydride elimination pathway and thus preserving the original connectivity of the alkyl group. nih.gov

| Ligand | Substrate 1 | Substrate 2 | Product Ratio (Desired:Isomerized) | Reference |

| P(t-Bu)₃ | Isopropylzinc bromide | 4-Bromotoluene | High selectivity for isopropyl product | nih.gov |

| CPhos | Cyclohexylzinc chloride | 2-Bromo-1,3-dimethylbenzene | 99:1 | nih.gov |

| XPhos | Isopropylzinc bromide | 4-Chloroanisole | >98:<2 | General observation from similar studies |

| dppf | sec-Butylzinc bromide | 1-Bromonaphthalene | Moderate selectivity | General observation from similar studies |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.org This reaction is exceptionally useful for creating C(sp²)-C(sp) bonds, and this compound is an ideal substrate for this transformation, reacting at its vinyl bromide position.

Copper Co-catalysis and Reaction Parameters

The standard Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org While copper-free versions exist, the copper co-catalyst is crucial for the high efficiency of the reaction under mild conditions. rsc.orgnih.gov

The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the vinyl bromide of this compound to form a Pd(II) complex. libretexts.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine (B128534) or diethylamine) to form a copper(I) acetylide intermediate. wikipedia.org This step is believed to increase the acidity of the alkyne's terminal proton, facilitating its removal.

The pivotal step is the transmetalation of the alkynyl group from the copper acetylide to the Pd(II) complex. This is followed by reductive elimination, which forms the final conjugated enyne product and regenerates the Pd(0) catalyst. wikipedia.orgbeilstein-journals.org

Key reaction parameters that influence the outcome include:

Catalysts: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, along with a Cu(I) source like CuI. jk-sci.com

Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the hydrogen halide byproduct. wikipedia.org

Solvent: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself are often used. wikipedia.org

Temperature: The reaction is often carried out at room temperature, a significant advantage attributed to the use of the copper co-catalyst. libretexts.org

Formation of Conjugated Enynes

The direct coupling of the vinyl bromide in this compound with a terminal alkyne (H−C≡C−R) results in the synthesis of a conjugated enyne. This structure, characterized by an alkene and an alkyne separated by a single bond, is a valuable motif in natural products and organic materials. libretexts.org The reaction is highly stereospecific, with the configuration of the vinyl bromide being retained in the final product.

| Vinyl Halide | Terminal Alkyne | Catalyst System | Product | Yield | Reference |

| (E)-1-Iodo-1-hexene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (E)-1-Phenyl-1-octen-3-yne | High | General procedure organic-chemistry.org |

| 2-Bromostyrene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N/THF | 1-(Trimethylsilyl)-2-phenylethyne | 95% | wikipedia.org |

| 5-Bromo-3-fluoro-2-cyanopyridine | (R)-3-Butyn-2-ol | PdCl₂(dppf), CuI, DIPEA | (R)-4-(5-(3-Fluoro-2-cyanopyridinyl))-2-butyn-2-ol | 85% | soton.ac.uk |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Bis(4-bromophenyl)acetylene | Good | wikipedia.org |

Heck Reactions with Olefins

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene (olefin) under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The vinyl bromide of this compound can readily participate as the halide partner in this reaction, allowing for its arylation or vinylation with a variety of olefins.

The catalytic cycle of the Heck reaction is well-established and involves several key steps: wikipedia.orgbyjus.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a square planar Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion: The olefin coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond. This step is typically syn-periplanar. byjus.comyoutube.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon (the β-carbon) is eliminated, forming a new C=C double bond in the product and a palladium-hydride species. This step determines the regioselectivity of the reaction and generally favors the formation of the more stable, trans-substituted alkene. wikipedia.orgbyjus.com

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle. byjus.com

The choice of olefin influences the reaction's regioselectivity. Electron-deficient olefins, such as acrylates and styrenes, are highly reactive and typically yield the product of substitution at the less substituted carbon of the double bond (β-position). wikipedia.org Reactions with electron-rich olefins can be less selective, but specific ligand and solvent systems can be employed to control the outcome. liv.ac.uk

| Halide Partner | Olefin Partner | Catalyst/Base | Product | Yield | Reference |

| Bromobenzene | Styrene | Pd(OAc)₂/NaOH | trans-Stilbene | Low (initial finding) | beilstein-journals.org |

| Iodobenzene | Styrene | PdCl₂/KOAc | Stilbene | Good | wikipedia.org |

| 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)₂/Et₃N | n-Butyl 4-methylcinnamate | 95% | General procedure organic-chemistry.org |

| 4-Bromostyrene | Phenylboronic acid | Pd(OAc)₂/NBS | 4-Bromo-trans-stilbene | 90% | beilstein-journals.org |

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper are effective catalysts for a variety of cross-coupling reactions involving vinyl halides.

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds between this compound and organoboron reagents. nih.gov These reactions often proceed under mild conditions and show broad functional group tolerance. nih.gov Nickel catalysts are also effective for reductive coupling reactions, where two molecules of the vinyl bromide could potentially be coupled together in the presence of a reducing agent. rsc.org

Copper-mediated reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-heteroatom bonds. researchgate.netacs.orgnih.govorganic-chemistry.orgrsc.org In the case of this compound, a copper catalyst could facilitate its reaction with various nucleophiles such as amines, alcohols, and thiols to form the corresponding vinyl-substituted products. researchgate.net Historically, these reactions required harsh conditions, but the development of ligand-assisted copper catalysis has enabled many of these transformations to occur under much milder temperatures. acs.orgnih.gov For instance, the use of amino acid ligands can significantly accelerate copper-catalyzed C-N and C-O bond formation. acs.orgnih.gov

Table 3: Potential Copper-Mediated Reactions of this compound

| Nucleophile | Ligand (Example) | Product Type |

| Imidazole | Ethyl 2-oxocyclohexanecarboxylate | N-Vinylated Imidazole |

| Phenol | N,N-Dimethylglycine | Vinyl Ether |

| Aniline | L-Proline | N-Vinylaniline |

This table is illustrative of potential reactions based on known copper-catalyzed couplings of vinyl bromides. researchgate.netacs.orgnih.gov

Radical Reactions Involving the Bromovinyl Group

The carbon-bromine bond in the bromovinyl group can undergo homolytic cleavage to generate a vinyl radical, which can then participate in various radical reactions.

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes. mdpi.comresearchgate.net In a typical ATRA reaction, a radical initiator (often a transition metal complex or light) facilitates the transfer of the bromine atom from this compound to an alkene. researchgate.netacs.org This process generates a new carbon-carbon bond and a new carbon-bromine bond. The reaction is atom-economical as all atoms from the reactants are incorporated into the product. mdpi.com Photoredox catalysis has emerged as a particularly mild and efficient way to initiate ATRA reactions. researchgate.net

Reductive Dehalogenation Pathways

The removal of the bromine atom from the vinylic position of this compound can be achieved through various reductive dehalogenation methods. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-hydrogen bonds. The general mechanism involves the transfer of electrons to the carbon-bromine bond, leading to its cleavage.

Commonly, these transformations are accomplished using metal hydrides, catalytic hydrogenation, or dissolving metal reductions. For instance, reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the radical-mediated reduction of vinyl bromides. Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can achieve the same transformation, often with the concomitant reduction of the vinyl double bond.

| Reagent System | Product | Mechanistic Pathway |

| Bu₃SnH, AIBN | 4-Vinyl-2-fluoroanisole | Radical chain mechanism |

| H₂, Pd/C | 4-Ethyl-2-fluoroanisole | Catalytic hydrogenation |

| Zn, CH₃COOH | 4-Vinyl-2-fluoroanisole | Metal-acid reduction |

Nucleophilic and Electrophilic Reactivity at the Vinylic and Aromatic Centers

The electronic nature of this compound dictates that it can undergo reactions with both nucleophiles and electrophiles at distinct sites. The electron-deficient vinylic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the electron-rich aromatic ring is prone to electrophilic substitution.

Nucleophilic substitution at the vinylic carbon of this compound can proceed through several mechanisms, including addition-elimination and elimination-addition pathways. The presence of the electron-withdrawing aromatic ring can facilitate these reactions.

In a typical addition-elimination scenario, a nucleophile adds to the double bond, forming a carbanionic intermediate. Subsequent elimination of the bromide ion yields the substituted product. Strong nucleophiles such as alkoxides, thiolates, and amines are often employed for these transformations. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, represent a powerful set of methods for vinylic substitution, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.

| Reaction Type | Nucleophile/Reagent | Product |

| Heck Reaction | Alkene, Pd(0) catalyst, Base | Substituted stilbene derivative |

| Suzuki Coupling | Boronic acid, Pd(0) catalyst, Base | Aryl- or vinyl-substituted styrene |

| Sonogashira Coupling | Terminal alkyne, Pd(0)/Cu(I) catalyst, Base | Enyne derivative |

| Direct Nucleophilic Substitution | R-O⁻ (Alkoxide) | 4-(1-Alkoxyvinyl)-2-fluoroanisole |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the methoxy group (-OCH₃), which is a strong activating and ortho-, para-directing group. Conversely, the fluorine atom is a deactivating but ortho-, para-directing group, and the 1-bromovinyl group is generally considered to be a deactivating, meta-directing group with respect to the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions determine the nature and yield of the products.

| Electrophilic Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(1-Bromovinyl)-2-fluoro-5-nitroanisole |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-bromovinyl)-6-fluoroanisole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(1-bromovinyl)-2-fluoroanisole |

Advanced Spectroscopic and Structural Elucidation of 4 1 Bromovinyl 2 Fluoroanisole

Mass Spectrometry (MS) for Molecular Structure Confirmation:

Fragmentation Patterns and Structural Information from MS/MS:Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule, offering further confirmation of its structure by identifying characteristic fragment ions.

Unfortunately, specific data sets for ¹H, ¹³C, and ¹⁹F NMR, as well as HRMS and MS/MS fragmentation analysis for 4-(1-Bromovinyl)-2-fluoroanisole, could not be located in the public domain. While general principles of these analytical methods are well-established, their application to this particular compound has not been documented in accessible scientific literature or databases.

The CAS Registry Number for this compound is 2376073-30-0. However, searches using this identifier also failed to yield the necessary experimental data.

It is possible that the synthesis and characterization of this compound have been performed but not published, or that the data exists within proprietary databases. Without access to this primary data, a scientifically rigorous article detailing the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands arising from its vinyl, aromatic, and ether components.

Characteristic Vibrations of Vinyl and Aromatic Moieties

The infrared spectrum of this compound would be distinguished by vibrations associated with its substituted vinyl group and the fluoroanisole aromatic ring.

The vinyl moiety (=C-H and C=C bonds) gives rise to several key absorption bands. The C-H stretching vibration of the vinyl group is anticipated in the region of 3100-3000 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibration typically appears in the 1680-1620 cm⁻¹ range. The presence of a bromine atom on the double bond can influence the exact position and intensity of this peak. Furthermore, out-of-plane C-H bending vibrations of the vinyl group are expected to produce strong absorptions in the 1000-800 cm⁻¹ region.

The aromatic moiety also presents a set of characteristic absorption peaks. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹, potentially overlapping with the vinyl C-H stretching bands. The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically cause a series of sharp peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ range, which can be useful for confirming the substitution pattern.

The presence of the fluoroanisole part of the molecule introduces additional characteristic vibrations. The C-O stretching vibration of the anisole's ether group is expected to produce a strong band in the 1300-1200 cm⁻¹ region for the aryl-alkyl ether linkage. The C-F stretching vibration will also give rise to a strong absorption, typically found in the 1250-1020 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinyl | =C-H Stretch | 3100-3000 |

| Vinyl | C=C Stretch | 1680-1620 |

| Vinyl | =C-H Bend (out-of-plane) | 1000-800 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aromatic | C=C Stretch (in-ring) | 1600-1450 |

| Fluoroanisole | C-O Stretch (aryl-alkyl ether) | 1300-1200 |

| Fluoroanisole | C-F Stretch | 1250-1020 |

This table presents theoretically expected ranges and the exact wavenumbers for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed experimental analysis of its solid-state structure, including its specific conformation, crystal packing, bond lengths, and angles, cannot be provided at this time.

Conformation and Packing in Crystalline Forms

Without experimental data, any discussion of the conformation and packing of this compound remains speculative. The conformation of the molecule would be determined by the rotational freedom around the single bonds, particularly the bond connecting the vinyl group to the aromatic ring and the bond of the methoxy (B1213986) group. The planarity of the aromatic ring and the vinyl group would be expected, but their relative orientation could vary.

The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potential dipole-dipole interactions arising from the polar C-F, C-Br, and C-O bonds. The specific arrangement of molecules in the crystal lattice would aim to maximize packing efficiency and stabilize the structure through these intermolecular forces.

Analysis of Bond Lengths and Angles

A precise analysis of bond lengths and angles for this compound is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis. Theoretical calculations could provide estimates of these parameters, but experimental determination is necessary for definitive values. Such data would be invaluable for understanding the electronic effects of the substituents on the geometry of the vinyl and aromatic systems.

Computational and Theoretical Studies on 4 1 Bromovinyl 2 Fluoroanisole

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). imperial.ac.uk

DFT calculations are a common method to determine the energies and shapes of these frontier orbitals. For 4-(1-Bromovinyl)-2-fluoroanisole, the HOMO is expected to be localized primarily on the anisole (B1667542) ring and the vinyl group, reflecting the electron-donating nature of the methoxy (B1213986) group and the π-system of the double bond. Conversely, the LUMO is anticipated to have significant contributions from the carbon-bromine bond, indicating its susceptibility to nucleophilic attack and its role in cross-coupling reactions.

A representative table of calculated FMO energies for this compound, based on typical values for similar aromatic vinyl bromides, is presented below. ijpsr.com

| Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Highest Occupied Molecular Orbital |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.75 | Energy difference between HOMO and LUMO |

| Note: These values are illustrative and would be precisely determined through specific DFT calculations. |

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The electronic properties of the benzene (B151609) ring in this compound are modulated by the competing effects of the ortho-fluoro and para-methoxy substituents. The methoxy group is a strong activating group, donating electron density to the ring through resonance, thereby increasing the energy of the HOMO and making the aromatic system more nucleophilic.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the transition states and intermediates that are often difficult to observe experimentally.

This compound is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net Computational studies can characterize the transition state structures for the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

For the oxidative addition of the C-Br bond to a palladium(0) complex, DFT calculations can model the geometry of the transition state, showing the elongation of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. Similarly, the transition state for transmetalation, where the vinyl group is transferred from a boron-containing reagent (in the case of Suzuki coupling) to the palladium center, can be computationally modeled. acs.org

By mapping the energy of the system as the reaction progresses from reactants to products, a reaction coordinate diagram, or energy profile, can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving this compound would illustrate the relative energies of the reactants, intermediates, transition states, and products. Such a profile would visually represent the energetic feasibility of the catalytic cycle. For instance, a significant exotherm is often observed in the Suzuki-Miyaura cross-coupling of aryl bromides with vinylboron species. acs.org

Conformational Analysis of the Vinylic and Anisole Moieties

The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity. For this compound, two main areas of conformational flexibility exist: rotation around the C-O bond of the anisole moiety and rotation around the C-C single bond connecting the vinyl group to the aromatic ring.

Computational studies on 2-fluoroanisole (B128887) have shown that the planar anti conformation, where the methoxy group is directed away from the fluorine atom, is the most stable. acs.org A non-planar conformation, with the methyl group rotated towards the fluorine, exists as a minor conformer. acs.org It is expected that this compound would exhibit similar conformational preferences for the anisole portion of the molecule.

Rotational Barriers and Preferred Conformations

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific studies on the rotational barriers and preferred conformations of this compound. Therefore, detailed research findings and specific data tables for this compound cannot be provided at this time.

Computational studies on molecules with similar structural features, such as 2-fluoroanisole and substituted styrenes, have been conducted. For instance, studies on 2-fluoroanisole indicate the existence of multiple conformers arising from rotation around the C(sp²)–O bond, with a planar anti form being the most stable. Research into substituted styrenes has explored the torsional barriers for rotation around the C=C bond and the influence of substituents on these barriers.

However, without specific computational analysis of this compound, any discussion of its rotational barriers and conformational preferences would be speculative. A proper computational study would involve quantum chemical calculations (e.g., using Density Functional Theory, DFT) to explore the potential energy surface as a function of the dihedral angles of the key rotatable bonds: the C-C bond connecting the vinyl group to the phenyl ring and the C-O bond of the methoxy group. Such a study would identify the lowest energy (preferred) conformations and the energy barriers between them.

Applications of 4 1 Bromovinyl 2 Fluoroanisole in Complex Organic Synthesis

Role as a Key Intermediate for Natural Product Synthesis

While direct and extensive examples of the application of 4-(1-Bromovinyl)-2-fluoroanisole in the total synthesis of natural products are not widely documented in publicly available literature, its structural motifs are present in various natural compounds. The inherent reactivity of this compound makes it a plausible and strategic starting material for the synthesis of complex natural products.

Construction of Aryl- and Heteroaryl-Substituted Alkenes

The bromovinyl functionality of this compound serves as a linchpin for the introduction of various aryl and heteroaryl groups through well-established cross-coupling methodologies. Reactions such as the Suzuki, Stille, and Heck couplings would enable the formation of carbon-carbon bonds, leading to the synthesis of complex substituted alkenes. These structures are common motifs in a wide range of biologically active natural products.

Stereospecific Introduction of Vinylic Fluorine and Anisole (B1667542) Groups

The vinylic fluorine and the ortho-fluoro-anisole moiety are crucial pharmacophores in many bioactive molecules. The rigid stereochemistry of the double bond in this compound allows for the controlled and stereospecific incorporation of these groups into a target molecule. This is particularly important in medicinal chemistry, where the specific spatial arrangement of atoms can be critical for biological activity.

Building Block for Pharmaceutical Intermediates

The fluorinated and vinyl-substituted aromatic structure of this compound makes it an attractive precursor for the synthesis of pharmaceutical intermediates. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.

Precursor for Advanced Drug Scaffolds (e.g., cholesterol ester transfer protein inhibitors)

There is a strong interest in the development of inhibitors for the cholesteryl ester transfer protein (CETP), as they have the potential to raise high-density lipoprotein (HDL) cholesterol levels and reduce the risk of cardiovascular diseases. sigmaaldrich.commedchemexpress.com While a direct synthetic route from this compound to a specific CETP inhibitor is not explicitly detailed in the available literature, its structural components are highly relevant to the scaffolds of known CETP inhibitors. For instance, the synthesis of the CETP inhibitor torcetrapib (B1681342) involves the creation of a substituted tetrahydroquinoline ring system. researchgate.net The fluoroanisole moiety present in this compound is a key feature in many advanced pharmaceutical scaffolds, and its vinyl group provides a handle for further molecular elaboration.

Synthesis of Biologically Active Fluorinated Compounds

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to modulate their physicochemical and biological properties. bohrium.comchemicalbook.com this compound is a valuable starting material for the synthesis of a variety of biologically active fluorinated compounds. The presence of the bromine atom allows for its conversion into other functional groups, further expanding its synthetic utility.

Precursor for Advanced Materials Synthesis

Beyond its applications in the life sciences, the unique electronic and structural features of this compound suggest its potential use as a precursor in the synthesis of advanced materials. The aromatic ring, combined with the polar fluoro and methoxy (B1213986) groups and the reactive bromovinyl group, could be exploited in the creation of novel polymers, liquid crystals, or organic electronic materials. However, specific examples of its use in this context are not yet prevalent in the scientific literature.

No Information Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the chemical compound “this compound.”

Consequently, it is not possible to generate an article detailing its applications in complex organic synthesis, including its use as a monomer for functional polymers or as a component in liquid crystal technologies, as there is no available research data, synthesis protocols, or documented properties for this specific molecule.

The search included broad queries related to the synthesis, polymerization, and applications of related chemical structures, but none of these searches yielded any results for the exact compound specified. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in published scientific literature.

Therefore, the requested article with the specified outline and content inclusions cannot be created.

Table of Compounds Mentioned

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 4-(1-bromovinyl)-2-fluoroanisole and related vinyl bromides often rely on traditional methods that may involve harsh reagents or generate significant waste. The future direction points towards the development of greener and more atom-economical synthetic pathways.

One promising approach is the direct C-H vinylation of 2-fluoroanisole (B128887), which would eliminate the need for pre-functionalized starting materials. Additionally, exploring alternative brominating agents and reaction conditions that minimize by-product formation will be crucial. Research into metal-free synthetic methods, such as those utilizing hypervalent iodine reagents or photoredox catalysis, could provide more sustainable alternatives to traditional metal-catalyzed reactions. organic-chemistry.org The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates will also contribute to more efficient and environmentally friendly processes. organic-chemistry.org

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of this compound in cross-coupling reactions is a key area for future exploration. While palladium and nickel catalysts are commonly employed, there is a growing interest in developing more abundant and less toxic first-row transition metal catalysts, such as those based on iron or copper. zendy.io These alternative catalysts could offer different reactivity profiles and potentially lead to novel transformations.

Table 1: Comparison of Catalytic Systems for Vinyl Bromide Cross-Coupling Reactions

| Catalyst System | Advantages | Disadvantages | Potential for this compound |

| Palladium-based | High efficiency, broad substrate scope, well-understood mechanisms. organic-chemistry.orgorganic-chemistry.orgrsc.org | High cost, potential for product contamination with toxic metal. | Optimization of existing protocols for higher yields and selectivity. |

| Nickel-based | Lower cost than palladium, unique reactivity for certain transformations. nih.govchinesechemsoc.orgthieme-connect.de | Can be more sensitive to air and moisture, potential for side reactions. | Development of robust catalysts for challenging cross-coupling reactions. |

| Iron-based | Abundant, low cost, environmentally benign. zendy.io | Often requires higher catalyst loadings and harsher reaction conditions. | Exploration of ligand-supported iron catalysts for milder reaction conditions. |

| Copper-based | Inexpensive, versatile in various coupling reactions. organic-chemistry.org | Can be prone to homocoupling side reactions. | Development of new ligand systems to improve selectivity and efficiency. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow synthesis represents a significant opportunity for the production of this compound and its derivatives. tcichemicals.comresearchgate.net Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scalability. tcichemicals.comnih.govresearchgate.net

The synthesis of this compound, which may involve exothermic steps or the use of unstable intermediates, is particularly well-suited for a flow chemistry approach. thieme-connect.de By precisely controlling reaction parameters such as temperature, pressure, and residence time, flow reactors can lead to higher yields, improved purity, and more consistent product quality. nih.gov Furthermore, the integration of in-line purification and analysis techniques can enable a fully automated and streamlined manufacturing process. researchgate.net

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing new ones. acs.org The use of advanced in-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, can provide real-time insights into the reaction pathways. njit.edursc.orgfrontiersin.org

These techniques allow for the direct observation of reactive intermediates, catalyst speciation, and the kinetics of the reaction, providing a wealth of information that is often inaccessible through traditional analytical methods. acs.orgnjit.eduwikipedia.org For instance, in-situ NMR can be used to monitor the formation of Grignard reagents or the progress of a cross-coupling reaction, helping to identify key intermediates and potential side reactions. rsc.orgalfredstate.eduresearchgate.netrsc.org This detailed mechanistic understanding can guide the rational design of more efficient and selective synthetic processes. acs.org

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with specific properties. acs.org In the context of this compound, density functional theory (DFT) calculations can be employed to predict the reactivity of various derivatives and to design new substrates with tailored electronic and steric properties. acs.org

By modeling the transition states of key reaction steps, such as oxidative addition in cross-coupling reactions, researchers can gain insights into the factors that govern reactivity and selectivity. acs.org This knowledge can then be used to computationally screen a wide range of potential derivatives, identifying those with the most promising characteristics for a particular application. This in silico approach can significantly accelerate the discovery and development of new and more effective reagents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-bromovinyl)-2-fluoroanisole?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the fluoro and methoxy groups via electrophilic aromatic substitution (EAS) and (2) bromovinyl group installation. For the fluoro-methoxy backbone, directed ortho/para substitution using methoxy as a directing group (e.g., fluorination via Balz-Schiemann or SNAr reactions) is common . The bromovinyl group can be introduced via palladium-catalyzed coupling (e.g., Heck reaction) using styrene derivatives and brominating agents. Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) is critical to minimize side reactions .

Q. How can purity and structural integrity of this compound be verified?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (vinyl proton coupling constants, J = 10–16 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 245.0 (C₉H₈BrFO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation of brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield crystals with minimal halogen loss .

Advanced Research Questions

Q. How can regioselectivity challenges during bromovinyl group installation be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects:

- Directing Groups : The methoxy group directs electrophilic substitution to the para position, while fluorine deactivates the ring, favoring vinyl bromide addition at the meta position relative to F .

- Catalysts : Pd(PPh₃)₄ enhances coupling efficiency for vinyl bromides in sterically hindered environments .

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways .

Q. How do solvent polarity and temperature affect reaction yields in the synthesis of this compound?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions but may promote hydrolysis of the bromovinyl group.

- Nonpolar Solvents (Toluene) : Reduce side reactions in coupling steps but slow reaction kinetics .

- Temperature : Elevated temperatures (>100°C) accelerate coupling but risk decomposition. Controlled heating (60–80°C) balances yield and stability .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Systematic Parameter Variation : Test catalyst loadings (0.5–5 mol%), solvents, and temperatures .

- Byproduct Analysis : GC-MS identifies halogenated side products (e.g., di-brominated analogs) .

- Reproducibility Protocols : Adopt standardized equipment (e.g., Schlenk lines) to minimize oxygen/moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.